molecular formula C18H24N2O2 B499002 N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine

N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine

Cat. No.: B499002
M. Wt: 300.4g/mol
InChI Key: GAOQRGXWQHQIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is a chemical compound with the molecular formula C18H24N2O2 and a molecular weight of 300.39536 . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a morpholine ring attached via an ethylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine typically involves the following steps:

    Formation of the naphthalene derivative: The starting material, 2-methoxy-1-naphthaldehyde, is prepared by methoxylation of 1-naphthaldehyde.

    Reductive amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination with N-(2-aminoethyl)morpholine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a naphthoquinone derivative.

    Reduction: The imine bond formed during the synthesis can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine: Similar structure with an ethoxy group instead of a methoxy group.

    N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-piperidinyl)ethyl]amine: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is unique due to its specific combination of a methoxy-substituted naphthalene ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C18H24N2O2/c1-21-18-7-6-15-4-2-3-5-16(15)17(18)14-19-8-9-20-10-12-22-13-11-20/h2-7,19H,8-14H2,1H3

InChI Key

GAOQRGXWQHQIHL-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3

Origin of Product

United States

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